N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-27-14-11-18-15-17(9-10-20(18)27)21(28-12-5-6-13-28)16-25-23(29)24(30)26-19-7-3-4-8-22(19)31-2/h3-4,7-10,15,21H,5-6,11-14,16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBAGZUJBAZOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxalamide linkage, a methoxyphenyl group, and an indolin moiety. Its molecular formula is , with a molecular weight of 402.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2 |
| Molecular Weight | 402.52 g/mol |
| CAS Number | 922558-93-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to neuroprotective effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that derivatives with indolin structures can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of cell signaling pathways.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Studies have shown that certain oxalamides can protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, derivatives of this compound were tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an anticancer agent.
- Animal Models : In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced tumor sizes compared to control groups. Behavioral assessments indicated improvements in cognitive functions, suggesting neuroprotective effects.
Q & A
Q. What experimental designs mitigate low yields in multi-step syntheses?
- Answer :
- Intermediate stability : Protect amine groups (e.g., Boc-protection) during oxidation steps to prevent side reactions .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility .
- In-line analytics : Implement PAT (Process Analytical Technology) tools for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
